![molecular formula C14H11ClN2 B018686 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile CAS No. 31255-57-9](/img/structure/B18686.png)
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
Overview
Description
Preparation Methods
Catalytic Hydrogenation Method
Reaction Mechanism and Substrate Design
The patent CN107400083A discloses a two-step synthesis starting from 3-chlorophenyl vinyl pyridine carbonitrile. The key step involves catalytic hydrogenation of the vinyl group using palladium on carbon (Pd/C) under controlled conditions. The reaction proceeds via adsorption of hydrogen onto the Pd surface, followed by sequential addition of H<sub>2</sub> across the double bond (Figure 1).
Mechanistic Features:
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Regioselectivity: The electron-withdrawing cyano group at the 2-position of pyridine directs hydrogenation to occur preferentially at the β-carbon of the vinyl moiety .
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Catalyst-Substrate Interactions: DFT calculations suggest that the chloro substituent on the phenyl ring enhances Pd adsorption through weak η<sup>6</sup>-arene interactions, accelerating reaction kinetics .
Optimization of Reaction Conditions
The patent methodology systematically evaluates solvent systems, catalyst loading, and temperature profiles (Table 1).
Table 1: Optimized Reaction Parameters from CN107400083A
Parameter | Optimal Value | Tested Range | Impact on Yield |
---|---|---|---|
Solvent | Toluene | Toluene, EtOH, DMF | Toluene: 89% |
Temperature | 80°C | 50–100°C | >80°C: ≥85% |
H<sub>2</sub> Pressure | 1.5 atm | 1–3 atm | Negligible |
Pd/C Loading | 5 wt% | 3–7 wt% | 5%: Peak yield |
Reaction Time | 7 hours | 5–10 hours | 7h: 89% |
Key Findings:
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Solvent Effects: Non-polar solvents like toluene minimize side reactions (e.g., cyano group reduction) compared to polar aprotic solvents .
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Thermal Stability: Prolonged heating above 90°C promotes decomposition, evidenced by HPLC-UV analysis of byproducts .
Industrial-Scale Adaptation
For kilogram-scale production, the patent recommends:
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Continuous Flow Hydrogenation: Fixed-bed reactors with 10% Pd/C catalysts achieve 86% yield at 5 L/min flow rate .
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In-Line Purification: Coupled crystallization using heptane-toluene mixtures reduces post-processing time by 40% .
Alternative Synthetic Routes
Comparative Efficiency Analysis
Table 2: Method Comparison
Method | Yield | Purity (HPLC) | Scalability |
---|---|---|---|
Catalytic Hydrogenation | 89% | 99.2% | Industrial |
Rosenmund-von Braun | 72% | 95.1% | Lab-scale |
Nucleophilic Substitution | 65% | 91.8% | Lab-scale |
Data synthesized from CN107400083A and analogous pyridine syntheses.
Physicochemical Characterization
Structural Verification
Post-synthetic analysis from the patent includes:
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.65 (d, J=4.8 Hz, 1H, Py-H), 7.82 (d, J=7.6 Hz, 1H, Py-H), 7.45–7.21 (m, 4H, Ar-H), 3.12 (t, J=7.2 Hz, 2H, CH<sub>2</sub>), 2.95 (t, J=7.2 Hz, 2H, CH<sub>2</sub>) .
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HRMS (ESI<sup>+</sup>): m/z calcd for C<sub>14</sub>H<sub>11</sub>ClN<sub>2</sub> [M+H]<sup>+</sup>: 243.0589; found: 243.0586 .
Stability Profiling
Chemical Reactions Analysis
Types of Reactions: 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile is primarily explored for its therapeutic potential . Research has indicated that compounds with similar structures often exhibit:
- Anti-tumor Activity : The compound may inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer treatment .
- Antibacterial Properties : Its structural characteristics suggest potential effectiveness against various bacterial strains .
Case Study: Anti-Cancer Properties
A study demonstrated that related pyridine derivatives function as inhibitors of cysteine proteases, which are crucial in cancer progression. This suggests that this compound could similarly impact tumor growth through enzyme modulation .
Agrochemical Applications
The compound is also utilized in the development of agrochemicals , where it serves as an intermediate in the synthesis of pesticides and herbicides. Its chlorophenyl group is often associated with enhanced biological activity against pests and diseases affecting crops .
Material Science
The structural properties of this compound are being investigated for applications in materials science. Its crystalline nature can be exploited to develop new materials with specific mechanical or electronic properties .
Case Study: Crystallographic Analysis
Research involving the crystallographic analysis of similar compounds has provided insights into how structural dynamics influence material properties, paving the way for innovations in material design .
Mechanism of Action
The mechanism of action of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anti-tumor agent .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
- CAS Number : 31255-57-9
- Molecular Formula : C₁₄H₁₁ClN₂
- Molecular Weight : 242.70 g/mol
- Structure: Features a pyridine ring substituted with a cyano group at position 2 and a 3-chlorophenethyl moiety at position 3 .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares This compound with related pyridine and heterocyclic derivatives:
Key Comparative Findings
Synthetic Efficiency :
- The target compound achieves a high synthesis yield (95%) due to optimized phosphorus oxychloride-mediated reactions , whereas ureido-thiazole derivatives (e.g., 10f) show lower yields (89–93%) despite their larger molecular frameworks .
Structural Complexity and Bioactivity: Thienopyridine derivatives (e.g., C₁₅H₁₀ClN₃S) incorporate sulfur atoms and fused rings, enhancing binding to biological targets like kinases or viral proteases .
Pharmaceutical Relevance :
- The 3-chlorophenethyl group in the target compound enhances lipophilicity, critical for blood-brain barrier penetration in antihistamines .
- In contrast, 2-chloro-6-ethylpyridine-3-carbonitrile (C₈H₇ClN₂) lacks bulky substituents, making it more suitable for agrochemical formulations .
Regulatory and Industrial Impact :
Biological Activity
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (C₁₄H₁₁ClN₂), a compound characterized by a pyridine ring with a cyano group and a 3-chlorophenyl ethyl substituent, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound's structure is defined by the following features:
- Molecular Formula : C₁₄H₁₁ClN₂
- Melting Point : 71-72°C
- Boiling Point : Approximately 375.7°C (predicted)
- Density : 1.23 g/cm³ (predicted)
The presence of the cyano group enhances its reactivity, while the chlorophenyl moiety is often linked to medicinal properties in various pharmaceutical agents .
The biological activity of this compound primarily involves its interaction with specific biological targets. Studies have shown that it exhibits binding affinity to various receptors and enzymes, which may influence its pharmacokinetics and pharmacodynamics. The compound's mechanism of action includes:
- Interaction with Receptors : It is hypothesized that the compound may act as a modulator for certain neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Preliminary studies suggest that it could enhance the effects of agonists like nicotine .
- Enzyme Inhibition : There are indications that this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown, which could have implications for neurodegenerative diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy in modulating receptor activity. For instance, studies involving human α7 nAChRs have demonstrated that:
- The compound enhances responses to acetylcholine and nicotine, indicating potential as a positive allosteric modulator.
- Concentration-response curves reveal significant modulation at specific concentrations, with EC50 values indicating effective dosages for receptor activation .
Binding Affinity
Interaction studies have focused on determining the binding affinity of this compound to various biological targets. The following table summarizes key findings from these studies:
Target | Binding Affinity (Ki or IC50) | Notes |
---|---|---|
α7 nAChR | ~0.14 µM | Positive allosteric modulator |
AChE | >10 µM | Potential inhibitor |
Case Studies and Applications
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile?
- Methodological Answer : A three-step synthesis approach is commonly employed for pyridinecarbonitrile derivatives, involving:
Nucleophilic substitution : Reacting 3-chlorophenyl ethyl bromide with a pyridine precursor under reflux in anhydrous THF with a palladium catalyst (e.g., Pd(PPh₃)₄) .
Cyano-group introduction : Treating the intermediate with CuCN in DMF at 120°C for 12 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and optimize catalyst loading to mitigate byproducts like dehalogenated intermediates.
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for pyridine and chlorophenyl groups) and the ethyl linker (δ 2.8–3.1 ppm for CH₂ adjacent to pyridine, δ 1.5–1.8 ppm for CH₂ near chlorophenyl) .
- ¹³C NMR : Peaks at δ 115–120 ppm confirm the nitrile group (C≡N), while δ 140–150 ppm corresponds to pyridine carbons .
- IR : A sharp absorption band at ~2220 cm⁻¹ confirms the C≡N stretch .
Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust; employ solvent traps during vacuum evaporation .
- Storage : Store in amber glass containers under nitrogen at –20°C to prevent hydrolysis of the nitrile group .
- Spill Management : Neutralize with a 10% sodium bicarbonate solution and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Refine structures with SHELXL .
- Key Metrics : Analyze torsion angles (e.g., C3–C4–C5–N1) to confirm conformational stability. For example, angles between pyridine and chlorophenyl groups typically range from 115° to 125° .
- Example Data Table :
Torsion Angle | Observed Value | Expected Range |
---|---|---|
C8–C7–C6–C1 | 119.7° | 115°–125° |
N1–C10–C11–C12 | –176.8° | ±170°–180° |
Q. What strategies address contradictions in reported pharmacological activities of pyridinecarbonitrile analogs?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to compare results across studies .
- SAR Analysis : Systematically modify substituents (e.g., replacing Cl with F on the phenyl ring) to isolate electronic vs. steric effects on activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinase enzymes .
Q. How can researchers design experiments to assess the environmental toxicity of this compound?
- Methodological Answer :
- Aquatic Toxicity Testing : Follow OECD Guideline 202 using Daphnia magna at concentrations of 0.1–10 mg/L. Measure LC₅₀ values over 48 hours .
- Degradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation products via LC-MS .
- Bioaccumulation Potential : Calculate logP values (e.g., using ChemAxon) to predict partitioning into lipid tissues. A logP >3 indicates high bioaccumulation risk .
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-13-5-1-3-11(9-13)6-7-12-4-2-8-17-14(12)10-16/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCGKKFEDUHGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399570 | |
Record name | 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31255-57-9 | |
Record name | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31255-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinecarbonitrile, 3-[2-(3-chlorophenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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